3-Ethoxy-4,5-difluorobenzaldehyde
Description
3-Ethoxy-4,5-difluorobenzaldehyde: is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is characterized by the presence of ethoxy and difluoro substituents on a benzaldehyde ring, which imparts unique chemical properties to the compound.
Properties
IUPAC Name |
3-ethoxy-4,5-difluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-8-4-6(5-12)3-7(10)9(8)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMWYKQNNJMXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3-Ethoxy-4,5-difluorobenzaldehyde involves a Grignard exchange reaction.
Aldehyde Formation: Another approach involves the ethoxylation of 4,5-difluorobenzaldehyde under controlled conditions to introduce the ethoxy group at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethoxy-4,5-difluorobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3-Ethoxy-4,5-difluorobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of potential therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and safety profiles .
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications .
Mechanism of Action
The mechanism by which 3-Ethoxy-4,5-difluorobenzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxy and difluoro substituents can influence the compound’s binding affinity and selectivity, thereby affecting its biological activity .
Comparison with Similar Compounds
3,5-Difluorobenzaldehyde: Similar in structure but lacks the ethoxy group, which can affect its reactivity and applications.
3,4,5-Trifluorobenzaldehyde: Contains an additional fluorine atom, which can further influence its chemical properties and reactivity.
Uniqueness: 3-Ethoxy-4,5-difluorobenzaldehyde is unique due to the presence of both ethoxy and difluoro groups, which impart distinct chemical and physical properties. These substituents can enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Biological Activity
3-Ethoxy-4,5-difluorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features an ethoxy group and two fluorine atoms positioned on the benzene ring. This unique structure enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 1.3-fold lower than kanamycin (exact MIC not specified) |
| Staphylococcus aureus | Significant activity (exact MIC not specified) |
| Escherichia coli | Moderate activity (exact MIC not specified) |
| Bacillus subtilis | Moderate activity (exact MIC not specified) |
The compound's antibacterial mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity, as suggested by its interaction with specific molecular targets .
2. Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for potential anti-inflammatory properties. The presence of the ethoxy and difluoro groups may enhance its binding affinity to inflammatory mediators, thereby modulating inflammatory pathways.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound has been shown to inhibit key enzymes involved in bacterial fatty acid synthesis, particularly the enzyme ecKAS III, which plays a crucial role in bacterial metabolism:
- IC50 Values :
These findings suggest that the compound's efficacy may stem from its ability to disrupt essential metabolic processes in bacteria.
Case Studies
Study on Antibacterial Activity
A recent study evaluated the antibacterial effects of various fluorinated imines and hydrazones, including derivatives of this compound. The results indicated significant antibacterial potency against Pseudomonas aeruginosa and Staphylococcus aureus, with some compounds showing MIC values comparable to standard antibiotics like kanamycin .
Study on Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on ecKAS III. The study utilized ligand-docking techniques to understand the binding conformation at the active site, confirming that the compound's structural features contribute to its inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
